1-(4-Ethenylpiperidin-4-yl)-4-methylpiperidine
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Overview
Description
1-(4-Ethenylpiperidin-4-yl)-4-methylpiperidine is a chemical compound that belongs to the class of piperidines Piperidines are a group of heterocyclic organic compounds that contain a six-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethenylpiperidin-4-yl)-4-methylpiperidine can be achieved through various synthetic routes. One common method involves the alkylation of 4-methylpiperidine with an appropriate ethenylating agent. The reaction typically requires the use of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the piperidine nitrogen and facilitate the nucleophilic attack on the ethenylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethenylpiperidin-4-yl)-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of ethyl-substituted piperidines.
Substitution: Formation of N-alkylated piperidines.
Scientific Research Applications
1-(4-Ethenylpiperidin-4-yl)-4-methylpiperidine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Ethenylpiperidin-4-yl)-4-methylpiperidine depends on its interaction with specific molecular targets. The ethenyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- **1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- **1-(4-Bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
Uniqueness
1-(4-Ethenylpiperidin-4-yl)-4-methylpiperidine is unique due to the presence of the ethenyl group, which can significantly influence its chemical reactivity and potential applications. The ethenyl group can undergo various chemical transformations, making this compound a versatile building block for the synthesis of more complex molecules.
Properties
Molecular Formula |
C13H24N2 |
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Molecular Weight |
208.34 g/mol |
IUPAC Name |
1-(4-ethenylpiperidin-4-yl)-4-methylpiperidine |
InChI |
InChI=1S/C13H24N2/c1-3-13(6-8-14-9-7-13)15-10-4-12(2)5-11-15/h3,12,14H,1,4-11H2,2H3 |
InChI Key |
SMQIBDRAECHBOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2(CCNCC2)C=C |
Origin of Product |
United States |
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